molecular formula C6H8N2O2 B2373320 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine CAS No. 1368125-56-7

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine

Cat. No.: B2373320
CAS No.: 1368125-56-7
M. Wt: 140.142
InChI Key: XNGVRDGTMYPAQM-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine is a heterocyclic compound characterized by a fused pyran and oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine can be compared with other similar heterocyclic compounds, such as:

  • 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanol
  • 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanesulfonyl chloride
  • 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific amine functionality, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVRDGTMYPAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368125-56-7
Record name 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
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